(-)-Cryptopleurine
Beschreibung
Eigenschaften
IUPAC Name |
(14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro[9,10-b]quinolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-26-16-7-8-17-19(11-16)21-13-24(28-3)23(27-2)12-20(21)18-10-15-6-4-5-9-25(15)14-22(17)18/h7-8,11-13,15H,4-6,9-10,14H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHYSOGXGSUUIJ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC4CCCCN4C3)C5=CC(=C(C=C52)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCCN4C3)C5=CC(=C(C=C52)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075414 | |
| Record name | 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-22-4 | |
| Record name | (14aR)-11,12,13,14,14a,15-Hexahydro-2,3,6-trimethoxy-9H-phenanthro[9,10-b]quinolizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptopleurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cryptopleurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRYPTOPLEURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JZK58H75B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Marchini and Belleau’s Amino Acid Cyclization (1958)
The first synthesis of cryptopleurine, reported by Marchini and Belleau, involved cyclization of the amino acid XII derived from 9-chloromethyl-2,3,6-trimethoxyphenanthrene and methyl pipecolate. Heating XII in polyphosphoric acid at 100°C induced ring closure to form 1-cryptopleurinone (XIII) , followed by Wolff-Kishner reduction to yield cryptopleurine. This method achieved a 50% yield for the cyclization step but required harsh acidic conditions, limiting scalability. Ultraviolet spectroscopy confirmed structural fidelity, with absorption maxima at 345 nm aligning with phenanthrene derivatives.
Bradsher’s Phenanthrene Bromomethyl Intermediate (1969)
Bradsher’s approach utilized 9-bromomethyl-2,3,6-trimethoxyphenanthrene as a key intermediate. Condensation with methyl pipecolate under basic conditions formed a quinolizidinone precursor, which underwent oxidative coupling via iodine/copper catalysis. Acidic rearrangement and methylation yielded cryptopleurine in 12% overall yield. While innovative for its time, this method suffered from low efficiency due to multiple protection-deprotection steps.
Transition Metal-Mediated Syntheses
Chromium Carbene Complex [5+5]-Cycloaddition (2013)
A breakthrough in cryptopleurine synthesis emerged with chromium carbene complexes enabling a net [5+5]-cycloaddition. Starting from optically pure 2-ethynylpiperidine, alkyne hydration generated a β-aminoketone, which underwent cycloaddition with chromium carbene 12d to form the phenanthrene core. Subsequent Bischler-Napieralski cyclization of urea 17d under superacidic conditions (HFIP, 80°C) closed the quinolizidine ring, yielding (–)-cryptopleurine in 34% overall yield.
Table 1: Key Reaction Conditions and Yields for Chromium-Mediated Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkyne hydration | Hg(OTf)₂, pH 7.5, H₂O/THF | 78 |
| [5+5]-Cycloaddition | Cr(CO)₃(IPr), 60°C, 24h | 65 |
| Bischler-Napieralski | HFIP, TfOH, 80°C, 12h | 82 |
This method minimized racemization through precise pH control during hydration, addressing a major challenge in earlier routes.
Enantioselective Approaches
Curtius Rearrangement/Friedel-Crafts Tandem Sequence (2014)
A stereoselective synthesis of (S)-cryptopleurine was achieved via a one-pot Curtius rearrangement and Friedel-Crafts cyclization. Alkylation of (S)-pipecolic acid with phenanthryl bromide generated an intermediate isocyanate, which underwent intramolecular cyclization using BF₃·Et₂O. This cascade process constructed the quinolizidine ring with 92% enantiomeric excess (ee) and 28% overall yield.
Mechanistic Insight : The Curtius rearrangement generated a reactive isocyanate, which was immediately trapped by the electron-rich phenanthrene ring in a Friedel-Crafts pathway, ensuring regioselectivity.
Asymmetric Anodic Oxidation (1974)
Early enantioselective work employed anodic oxidation of bis-phenolic precursors in methanol/NaOAc electrolyte. Oxidative coupling of 2-(3,4-dihydroxyphenyl)quinolizidin-4-one at 1.2 V vs. SCE yielded the dienone intermediate, which was reduced with LiAlH₄ to afford (±)-cryptopleurine in 18% yield. While pioneering, this method lacked stereochemical control.
Modern Innovations and Comparative Analysis
Analyse Chemischer Reaktionen
Reaktionstypen: Cryptopleurin unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder Analoga mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von Cryptopleurin verwendet werden, sind Palladiumkatalysatoren für Kreuzkupplungsreaktionen, Oxidationsmittel zur Einführung von Sauerstoff-Funktionalitäten und Reduktionsmittel für Hydrierungsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und inerte Atmosphären, um ungewollte Nebenreaktionen zu verhindern .
Wichtige gebildete Produkte: Die wichtigsten Produkte, die aus Reaktionen mit Cryptopleurin entstehen, sind seine Analoga und Derivate. Diese Verbindungen zeigen häufig gegenüber der Stammverbindung verstärkte oder veränderte biologische Aktivitäten. So wurde beispielsweise gezeigt, dass Modifikationen am E-Ring des Chinolizidinmoleküls von Cryptopleurin-Analoga ihre Potenz und selektive Hemmwirkungen auf verschiedene Signalwege verändern .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Cryptopleurin übt seine Wirkung in erster Linie durch Hemmung des NF-κB-Signalwegs aus. Es unterdrückt die Aktivierung der IκB-Kinase (IKK), wodurch die Phosphorylierung und der Abbau des Inhibitors von NF-κB alpha (IκBα) verhindert werden. Diese Hemmung blockiert die nukleäre Translokation und die DNA-Bindungsaktivität der NF-κB-p65-Untereinheit, was zur Herunterregulierung von Genprodukten führt, die an Entzündungen, Zellüberleben, Proliferation, Invasion und Angiogenese beteiligt sind. Zusätzlich zeigen Cryptopleurin-Analoga mit Modifikationen am E-Ring unterschiedliche Wirkmechanismen, die die potenziellen therapeutischen Anwendungen dieser Verbindung weiter erweitern.
Wirkmechanismus
Cryptopleurine exerts its effects primarily by inhibiting the NF-κB signaling pathway. It suppresses the activation of IκB kinase (IKK), which prevents the phosphorylation and degradation of the inhibitor of NF-κB alpha (IκBα). This inhibition blocks the nuclear translocation and DNA-binding activity of the NF-κB p65 subunit, leading to the down-regulation of gene products involved in inflammation, cell survival, proliferation, invasion, and angiogenesis . Additionally, cryptopleurine analogs with modifications on the E ring exhibit different mechanisms of action, further expanding the potential therapeutic applications of this compound .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Phenanthroindolizidine/Phenanthroquinolizidine Alkaloids
Cryptopleurine shares structural similarities with alkaloids like antofine (phenanthroindolizidine) and tylophorine (phenanthroindolizidine). These compounds feature planar aromatic systems critical for ribosomal binding, but differences in ring size and substituents modulate their bioactivity:
- Antofine: Exhibits antitumor activity by dysregulating DNA replication during the S-phase . Unlike cryptopleurine, antofine analogs with E-ring heteroatoms (e.g., sulfur or oxygen) show reduced cytotoxicity against normal cells while maintaining potency .
- Tylophorine : Targets heat shock cognate protein 70 (Hsc70), promoting ATPase activity to inhibit viral replication . Cryptopleurine analogs like YXM-110 retain similar Hsc70 modulation but with improved selectivity against hepatitis C virus (HCV) .
Key Structural-Activity Relationship (SAR) Insights :
- Planar aromatic rings and a nucleophilic nitrogen atom at a specific distance are essential for ribosomal binding and cytotoxicity .
- Modifications to the E-ring (e.g., hydroxylation, heteroatom substitution) alter selectivity. For example, 13α-hydroxylation (YXM-110) preserves anti-HCV activity, while C12-N substitution diminishes anticancer potency .
Heteroatom-Incorporated Analogs
Systematic modifications to cryptopleurine’s E-ring reveal critical trends:
Nitrogen Incorporation
- 12-Aza-cryptopleurines (10a-j) : N-substitution at C12 reduces anticancer activity (GI₅₀: 1.12 μM for 10j vs. 1.38 nM for cryptopleurine) .
Oxygen Incorporation
- S-13-Oxo-cryptopleurine (11): Exhibits potent GI₅₀ values (9 nM) and improved selectivity against colorectal adenocarcinoma (HCT-8) .
- C12/C13 Hydroxylation : Hydroxyl groups at C13 (e.g., 19a/19b) maintain anti-HCV activity, while C14 modifications abolish Hsc70 ATPase regulation .
Table 1 : Selectivity of Cryptopleurine Analogs (GI₅₀ Values)
| Compound | A549 (nM) | DU145 (nM) | HCT-8 (nM) | Selectivity Notes |
|---|---|---|---|---|
| Cryptopleurine | 1.38 | 1.59 | 1.09 | Broad cytotoxicity |
| 11 (S-13-Oxo) | 9 | 20 | 10 | Enhanced HCT-8 selectivity |
| 10j (12-Aza) | 1120 | 1200 | 5680 | Reduced potency |
Mechanism of Action Comparison
- Cryptopleurine : Dual inhibition of ribosome function (E-site binding) and NF-κB signaling, suppressing cyclin D1 and MMP-9 expression .
- Tylocrebrine : Shares ribosomal targeting but lacks NF-κB inhibition, resulting in narrower antitumor effects .
- Emetine : Binds the same ribosomal site but with higher CNS toxicity, limiting therapeutic utility .
Table 2 : Mechanistic Profiles of Related Compounds
| Compound | Ribosomal Inhibition | NF-κB Inhibition | Hsc70 Modulation | Clinical Limitations |
|---|---|---|---|---|
| Cryptopleurine | Yes | Yes | No | High cytotoxicity |
| YXM-110 | Yes | No | Yes | Improved HCV selectivity |
| Emetine | Yes | No | No | Severe CNS toxicity |
Toxicity and Selectivity
- Cryptopleurine: High cytotoxicity (GI₅₀ ~1 nM) limits therapeutic use, but analogs like compound 11 reduce toxicity against normal cells (e.g., HUVECs) .
- Phenanthroindolizidines : Modifications such as E-ring expansion (e.g., YXM-142) abolish activity, highlighting the sensitivity of SAR .
Biologische Aktivität
Cryptopleurine is a phenanthroquinolizidine alkaloid primarily derived from the plant Boehmeria pannosa. It has garnered attention for its diverse biological activities, particularly its potential as an anticancer agent. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various cancer types, and relevant case studies.
Cryptopleurine's primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial for regulating immune responses, inflammation, cell survival, and proliferation.
- Inhibition of NF-κB Activation : Research indicates that cryptopleurine suppresses TNF-α-induced NF-κB activation in a dose-dependent manner. It achieves this by inhibiting IκB kinase (IKK), which prevents the phosphorylation and degradation of IκBα, leading to reduced nuclear translocation of p65 and decreased DNA-binding activity .
- Down-Regulation of Inflammatory Cytokines : The compound significantly lowers the expression of pro-inflammatory cytokines such as IL-6, IL-8, and IL-1β in cancer cells .
Efficacy Against Cancer
Cryptopleurine has demonstrated significant anticancer activity across various cell lines:
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| MDA-MB231 (Breast) | 30 | Inhibition of proliferation |
| Hep3B (Liver) | 30 | Induction of apoptosis |
| RAW264.7 (Macrophage) | 30 | Reduced inflammatory response |
Studies have shown that cryptopleurine can marginally suppress the proliferation of these tumor cell types at concentrations as low as 30 nM over three days .
Case Studies and Research Findings
- Antitumor Activity in Colorectal Cancer : A study on cryptopleurine analogs revealed significant tumor growth inhibition against HT-29 human colorectal adenocarcinoma. The analogs exhibited average IC50 values around 20 nM, demonstrating comparable potency to R-cryptopleurine while showing improved selectivity for cancer cell lines .
- Synthetic Derivatives : Ongoing research is focused on developing cryptopleurine derivatives with enhanced drug-like properties. These derivatives aim to improve efficacy while minimizing neurotoxicity associated with the parent compound .
- Inflammation and Cancer Link : Cryptopleurine's ability to inhibit NF-κB not only highlights its anticancer properties but also suggests potential applications in treating inflammatory diseases linked to cancer progression .
Q & A
Q. What are the primary molecular mechanisms through which cryptopleurine exerts its biological effects?
Cryptopleurine exhibits dual mechanisms: (1) Inhibition of the NF-κB pathway by blocking IκB kinase (IKK) activation, thereby preventing phosphorylation and degradation of IκBα, nuclear translocation of p65, and subsequent downregulation of NF-κB-regulated gene products (e.g., anti-apoptotic, pro-angiogenic, and pro-inflammatory proteins) . (2) Ribosomal targeting, where it inhibits protein synthesis by binding to the 40S ribosomal subunit, specifically interacting with the uS11 protein (Rps14 in yeast), thereby preventing mRNA translocation . Key assays to confirm these include NF-κB reporter gene assays, EMSA for DNA-binding activity, and ribosomal binding assays using mutated cell lines .
Q. Which standard assays are recommended to evaluate cryptopleurine’s anti-proliferative and apoptotic effects?
- Proliferation : MTT assay for viability, colony formation assays .
- Apoptosis : Annexin V/PI staining with flow cytometry to quantify early/late apoptosis, and Western blotting for cleaved caspases (-3, -8) and PARP .
- Invasion : Matrigel-coated transwell assays and MMP-9/VEGF expression analysis via Western blot .
Advanced Research Questions
Q. How can structural modifications of cryptopleurine’s E-ring enhance its therapeutic specificity and potency?
Introducing hydroxyl groups to the E-ring (e.g., compounds 19a, 19b, 21a, 21b) improves solubility and target selectivity. For example, 12-hydroxy derivatives (19a/b) show enhanced antiproliferative activity in SAR studies. Synthesis involves NaBH4-mediated reduction of ketones or LiHMDS-mediated alkylation, followed by chiral separation . Mechanistic validation includes comparative NF-κB inhibition assays and ribosomal binding affinity tests using isogenic cell lines .
Q. How should researchers resolve contradictions between cryptopleurine’s ribosomal inhibition and NF-κB pathway suppression?
Context-dependent effects (e.g., cell type, concentration) may dominate one mechanism. To dissect this:
- Use IKKβ-knockout cells to isolate ribosomal effects.
- Perform pulse-chase experiments to correlate protein synthesis inhibition with NF-κB target downregulation.
- Compare dose-response curves for NF-κB reporter activity vs. global translation inhibition .
Q. What experimental strategies optimize cryptopleurine’s efficacy in in vivo cancer models?
- Pharmacokinetics : Assess bioavailability via HPLC/MS after oral/intravenous administration.
- Toxicity : Monitor liver/kidney function markers (ALT, creatinine) in murine models.
- Model selection : Use xenografts with constitutively active NF-κB (e.g., MDA-MB-231) or ribosome-mutant strains .
Q. How can researchers differentiate cryptopleurine’s pro-apoptotic effects from its anti-proliferative actions in time-course experiments?
- Early timepoints (6–24 h) : Focus on caspase-8 activation (initiator caspase) and PARP cleavage via Western blot.
- Late timepoints (24–72 h) : Quantify proliferation arrest using EdU incorporation and Ki-67 staining.
- Use NF-κB inhibitors (e.g., BAY 11-7082) as positive controls to isolate pathway-specific effects .
Q. What methodologies validate cryptopleurine’s suppression of NF-κB nuclear translocation?
- Immunofluorescence : Track p65 localization using confocal microscopy in TNF-α-stimulated cells.
- Subcellular fractionation : Isolate nuclear/cytoplasmic proteins for p65 quantification via Western blot.
- EMSA : Confirm reduced DNA-binding activity of nuclear NF-κB .
Methodological Considerations
Q. How should researchers design dose-response studies to avoid off-target effects in cryptopleurine experiments?
- Range : Test 1–100 nM (low doses target NF-κB; >50 nM may induce ribosomal stress).
- Controls : Include emetine (ribosomal inhibitor) and BAY 11-7082 (NF-κB inhibitor) to distinguish mechanisms.
- Endpoint multiplexing : Combine MTT, caspase-3 activity, and qPCR for ICAM-1/MMP-9 .
Q. What are key pitfalls in synthesizing cryptopleurine analogs, and how can they be mitigated?
Q. How can transcriptomic profiling clarify cryptopleurine’s dual mechanisms?
- RNA-seq : Compare gene expression in wild-type vs. IKKβ-knockout cells treated with cryptopleurine.
- Ribosome profiling : Identify translationally suppressed mRNAs to distinguish ribosomal vs. NF-κB-mediated effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
